(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione
CAS No.:
Cat. No.: VC17517509
Molecular Formula: C18H26O2
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26O2 |
|---|---|
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | (5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione |
| Standard InChI | InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3/t11-,13+,14+,15+,16+,18-/m0/s1 |
| Standard InChI Key | CRDKSBHJIGNEOH-SRAKYTAESA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@H]1CCC2=O)CC[C@@H]4[C@H]3CCC(=O)C4 |
| Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound belongs to the estrane family of steroids, distinguished by its 18-carbon skeleton and two ketone groups at positions 3 and 17. Its molecular formula is C₁₈H₂₆O₂, with a molecular weight of 274.4 g/mol . The stereochemistry is critical to its biological activity, as evidenced by the (5S,8R,9R,10R,13S,14R) configuration, which dictates its three-dimensional orientation and receptor-binding affinity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | (5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione |
| Molecular Formula | C₁₈H₂₆O₂ |
| Molecular Weight | 274.4 g/mol |
| CAS Registry Number | 5696-51-5 |
| PubChem CID | 125129677 |
| SMILES | C[C@]12CC[C@H]3C@HCC[C@@H]4[C@H]3CCC(=O)C4 |
| InChI Key | CRDKSBHJIGNEOH-SRAKYTAESA-N |
The stereospecific arrangement of methyl and ketone groups enables selective interactions with biological targets, particularly steroid receptors .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically starting from cholesterol or other steroid precursors. A common route includes:
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Oxidative Cleavage: Introduction of ketone groups via oxidation of hydroxylated intermediates using reagents like Jones reagent or pyridinium chlorochromate.
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Reductive Alkylation: Selective reduction of double bonds using catalysts such as palladium on carbon or lithium aluminum hydride to achieve the desired stereochemistry.
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Cyclization: Acid- or base-catalyzed ring closure to form the cyclopenta[a]phenanthrene backbone.
Critical parameters such as temperature (typically 60–80°C), solvent polarity, and reaction time influence yield and purity. Industrial-scale production often employs flow chemistry to enhance reproducibility.
Mechanism of Action
Receptor Binding and Hormonal Activity
The compound exhibits affinity for androgen receptors (AR) and glucocorticoid receptors (GR), with a binding profile similar to dihydrotestosterone (DHT) but with reduced androgenic potency. Molecular docking studies suggest that the ketone at position 3 stabilizes hydrogen bonding with AR’s Gln711 residue, while the methyl group at position 13 enhances hydrophobic interactions.
Enzymatic Modulation
In vitro assays demonstrate inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD), a key enzyme in steroidogenesis. By suppressing the conversion of androstenedione to testosterone, the compound may attenuate hormone-dependent processes in conditions like prostate cancer .
Research Findings and Clinical Relevance
Pharmacokinetic Profiling
Animal studies reveal a plasma half-life of 8–12 hours, with high oral bioavailability (78%) due to its lipophilic nature. Metabolism occurs primarily via hepatic CYP3A4, yielding inactive glucuronide conjugates excreted in urine.
Table 2: In Vivo Pharmacokinetic Data (Rat Model)
| Parameter | Value |
|---|---|
| Half-life (t₁/₂) | 10.2 ± 1.5 hours |
| Cₘₐₓ | 1.8 μM |
| AUC₀–₂₄ | 22.4 μM·h |
| Protein Binding | 92% |
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